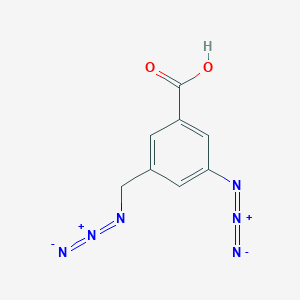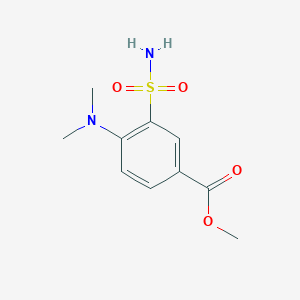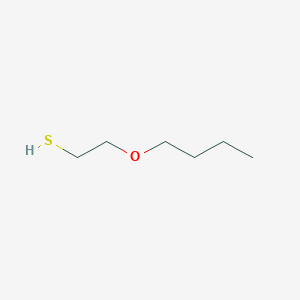
3-Azido-5-(azidomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-5-(azidomethyl)benzoic acid is a compound that features two azido groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-(azidomethyl)benzoic acid typically involves the azidation of a suitable precursor. One common method starts with 3,5-bis(hydroxymethyl)aniline, which undergoes diazotization followed by azidation to introduce the azido groups . Another approach involves the formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis, provided that appropriate safety measures are in place due to the potentially hazardous nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can react with alkynes in a [3+2] cycloaddition to form triazoles.
Oxidation and Reduction: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in cycloaddition reactions.
Potassium Permanganate: Used for oxidation reactions at the benzylic position.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-Azido-5-(azidomethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and bistriazole compounds.
Medicinal Chemistry: Employed in the design of photoaffinity probes for target identification of bioactive compounds.
Materials Science:
Mécanisme D'action
The mechanism of action of 3-Azido-5-(azidomethyl)benzoic acid primarily involves its azido groups. These groups can undergo photoreactions to form reactive intermediates that can covalently bind to target molecules. This property is exploited in photoaffinity labeling techniques to identify molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azidomethyl)benzoic Acid: Similar structure but with only one azido group.
5-(Azidomethyl)benzoic Acid: Another similar compound with a different substitution pattern.
Uniqueness
3-Azido-5-(azidomethyl)benzoic acid is unique due to the presence of two azido groups, which enhances its reactivity and versatility in chemical reactions compared to compounds with only one azido group.
Propriétés
Formule moléculaire |
C8H6N6O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-azido-5-(azidomethyl)benzoic acid |
InChI |
InChI=1S/C8H6N6O2/c9-13-11-4-5-1-6(8(15)16)3-7(2-5)12-14-10/h1-3H,4H2,(H,15,16) |
Clé InChI |
OWECNHMRTWJKDH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)


![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)



